
Cxcr2-IN-1
Vue d'ensemble
Description
CXCR2-IN-1 est un inhibiteur de petite molécule qui cible le récepteur 2 de la chimiokine CXC (CXCR2). Ce récepteur est un récepteur couplé aux protéines G (RCPG) qui joue un rôle crucial dans la chimiotaxie des neutrophiles et d'autres cellules immunitaires. CXCR2 est impliqué dans diverses réponses inflammatoires et a été impliqué dans la progression de plusieurs maladies, notamment le cancer, la bronchopneumopathie chronique obstructive (BPCO) et la septicémie .
Applications De Recherche Scientifique
Cancer Treatment
Cxcr2-IN-1 has shown promise in cancer therapy by inhibiting tumor growth and metastasis. Studies indicate that CXCR2 plays a critical role in tumor-associated processes such as angiogenesis, invasion, and chemoresistance. Inhibition of CXCR2 has been linked to decreased tumor cell proliferation and increased apoptosis in various cancer models, including breast cancer and pancreatic cancer .
Case Study: Breast Cancer
In preclinical models, the knockout of the CXCR2 gene in host cells led to significant inhibition of tumor growth and enhanced sensitivity to chemotherapy . Additionally, elevated CXCR2 expression correlates with poor prognosis in solid tumors, suggesting that targeting this receptor could improve treatment outcomes.
Inflammatory Diseases
This compound is being investigated for its potential in treating chronic inflammatory conditions such as chronic obstructive pulmonary disease (COPD), asthma, and rheumatoid arthritis. Research indicates that CXCR2 antagonists can reduce neutrophil infiltration and associated tissue damage in these diseases .
Case Study: Chronic Obstructive Pulmonary Disease
In animal models of COPD, the use of CXCR2 inhibitors resulted in decreased mucus secretion and reduced airway inflammation, highlighting the therapeutic potential of this compound in managing respiratory diseases .
Neurological Disorders
Recent studies suggest that CXCR2 may be involved in neuroinflammatory processes. The inhibition of CXCR2 has been shown to protect against neurodegeneration in models of multiple sclerosis and other central nervous system (CNS) disorders .
Case Study: Experimental Autoimmune Encephalomyelitis
Targeted deletion of CXCR2 in oligodendrocytes improved remyelination following induced experimental autoimmune encephalomyelitis, indicating that this compound could serve as a therapeutic agent for demyelinating diseases .
Data Tables
Mécanisme D'action
Target of Action
Cxcr2-IN-1 primarily targets the CXCR2 chemokine receptor , which is expressed in diverse cell types, predominantly neutrophils . This receptor plays a crucial role in innate immune responses by regulating the recruitment of neutrophils, monocytes, dendritic cells, natural killer cells, and mast cells to sites of infected and damaged and/or inflamed tissue .
Mode of Action
This compound acts as an inverse agonist for the CXCR2 receptor. It effectively inhibits angiogenesis and reduces the viability of primary cells . It also redirects M2-like macrophages without affecting M1-like macrophage polarization directed against the tumor .
Biochemical Pathways
The CXCR2 receptor may activate several signaling pathways, including Phosphoinositide 3-kinase (PI3K), Akt (Protein Kinase B), Mitogen-Activated Protein Kinase (MAPK), Small GTPases, Nuclear Factor-Kappa B (NF-κB), and cAMP/PKA Pathways . Inhibition of CXCR2 by this compound can impact these pathways, leading to changes in cellular functions such as proliferation, apoptosis, and senescence .
Result of Action
Inhibition of CXCR2 by this compound promotes apoptosis, senescence, and anti-proliferation of cells . It also impacts the activation of CD4 T lymphocytes, reducing immune-tolerant lymphocytes while increasing activated natural killer and dendritic cells . This results in a reduction of tumor-associated M2 macrophages and tumor-associated neutrophils .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other chemokines and receptors in the cellular environment can impact the effectiveness of this compound . Additionally, factors such as pH, temperature, and the presence of other drugs can also influence the stability and efficacy of this compound. More research is needed to fully understand these influences.
Analyse Biochimique
Biochemical Properties
Cxcr2-IN-1 interacts with a variety of enzymes, proteins, and other biomolecules. The most notable of these is the CXCR2 receptor. The interaction between this compound and CXCR2 plays a significant role in controlling cell adhesion, proliferation, migration, and metastasis .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, inhibition of CXCR2 promotes apoptosis, senescence, epithelial-to-mesenchymal transition (EMT), and anti-proliferation of lung cancer cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specifically, this compound binds to the CXCR2 receptor, inhibiting its activity and thereby exerting its effects at the molecular level .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse de CXCR2-IN-1 implique généralement plusieurs étapes, à partir de matières premières disponibles dans le commerce. Les étapes clés comprennent la formation de la structure de base, suivie de modifications de groupes fonctionnels pour améliorer l'affinité et la sélectivité du composé pour CXCR2. Les voies de synthèse courantes impliquent :
Formation de la structure de base : Cette étape implique souvent des réactions de cyclisation dans des conditions contrôlées.
Modifications de groupes fonctionnels : Ces étapes peuvent inclure des réactions d'halogénation, d'alkylation ou d'acylation pour introduire des groupes fonctionnels spécifiques qui améliorent l'activité du composé.
Méthodes de production industrielle : La production industrielle de this compound implique la mise à l'échelle des procédures de synthèse en laboratoire. Cela nécessite l'optimisation des conditions réactionnelles pour garantir un rendement et une pureté élevés. Des techniques telles que la chimie en flux continu et la synthèse automatisée peuvent être utilisées pour réaliser une production à grande échelle efficace .
Analyse Des Réactions Chimiques
Types de réactions : CXCR2-IN-1 subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut modifier les groupes fonctionnels du composé, modifiant potentiellement son activité.
Réduction : Les réactions de réduction peuvent être utilisées pour convertir des groupes fonctionnels spécifiques en leurs formes réduites correspondantes.
Substitution : Les réactions de substitution, telles que la substitution nucléophile ou électrophile, peuvent introduire de nouveaux groupes fonctionnels dans la molécule.
Réactifs et conditions courants :
Agents oxydants : Peroxyde d'hydrogène, permanganate de potassium.
Agents réducteurs : Borohydrure de sodium, hydrure d'aluminium et de lithium.
Réactifs de substitution : Halogénures, agents alkylants.
Produits principaux : Les produits principaux formés à partir de ces réactions dépendent des groupes fonctionnels spécifiques présents dans this compound et des conditions réactionnelles utilisées. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des composés désoxygénés .
Comparaison Avec Des Composés Similaires
Danirixin: Another CXCR2 inhibitor that has been studied for its effects on neutrophil migration and activation in COPD.
Uniqueness of CXCR2-IN-1: this compound is unique in its high affinity and selectivity for CXCR2 compared to other similar compounds. It has demonstrated potent anti-inflammatory and anticancer effects in preclinical studies, making it a valuable tool for research and potential therapeutic applications .
Activité Biologique
Cxcr2-IN-1 is a small molecule inhibitor targeting the C-X-C chemokine receptor type 2 (CXCR2), a G-protein coupled receptor (GPCR) that plays a critical role in mediating inflammatory responses and tumor progression. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on neutrophil behavior, and implications in various disease contexts, particularly cancer and inflammation.
This compound functions primarily by inhibiting the CXCR2 receptor, which is activated by various ligands, including chemokines such as CXCL1 and CXCL8 (IL-8). Upon ligand binding, CXCR2 initiates intracellular signaling cascades that lead to neutrophil migration, activation, and degranulation. The inhibition of CXCR2 by this compound disrupts these processes, thereby modulating inflammatory responses and potentially reducing tumor progression.
Key Signaling Pathways
- Calcium Mobilization : CXCR2 activation leads to increased intracellular calcium levels, essential for neutrophil chemotaxis and activation. This compound effectively reduces this calcium mobilization, thereby impairing neutrophil function .
- MAPK Pathway Activation : CXCR2 signaling involves mitogen-activated protein kinases (MAPKs), which are crucial for cell proliferation and survival. Inhibition by this compound can downregulate these pathways, affecting cell growth in tumors .
Biological Effects
The biological effects of this compound have been studied across various models, particularly focusing on its impact on neutrophil behavior and tumor microenvironments.
Neutrophil Migration and Function
Studies have demonstrated that this compound significantly reduces neutrophil migration in response to chemokines. This effect is particularly relevant in inflammatory diseases where excessive neutrophil infiltration contributes to tissue damage.
Table 1: Effects of this compound on Neutrophil Functions
Function | Effect of this compound |
---|---|
Calcium Mobilization | Decreased |
Chemotaxis | Inhibited |
Degranulation | Reduced |
Reactive Oxygen Species (ROS) | Lowered |
Cancer Models
In preclinical studies involving mouse models of cancer, this compound has shown promising results in reducing tumor growth and metastasis. For instance:
- In ovarian cancer models, treatment with this compound led to decreased angiogenesis and reduced tumor size compared to controls .
- A study on renal cell carcinoma indicated that CXCR2 inhibition resulted in significant reductions in tumor volume and improved survival rates .
Inflammatory Diseases
This compound has also been evaluated for its therapeutic potential in inflammatory diseases:
- In models of acute respiratory distress syndrome (ARDS), administration of this compound reduced neutrophil infiltration into the lungs, leading to improved outcomes .
- Chronic obstructive pulmonary disease (COPD) studies indicated that CXCR2 antagonism could mitigate airway inflammation and improve lung function .
Research Findings
Recent findings underscore the importance of the CXCR2 pathway in both inflammation and cancer. Key observations include:
- Neutrophil Dynamics : CXCR2 is crucial for the recruitment of neutrophils to sites of infection or injury. Its inhibition alters the dynamics of immune cell infiltration, which can be beneficial in conditions characterized by excessive inflammation .
- Tumor Microenvironment : The presence of CXCR2+ neutrophils has been correlated with poor prognosis in various cancers, suggesting that targeting this receptor may enhance therapeutic efficacy against tumors .
Propriétés
IUPAC Name |
1-(2-chloro-3-fluorophenyl)-3-[4-chloro-2-hydroxy-3-(1-methylpiperidin-4-yl)sulfonylphenyl]urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Cl2FN3O4S/c1-25-9-7-11(8-10-25)30(28,29)18-12(20)5-6-15(17(18)26)24-19(27)23-14-4-2-3-13(22)16(14)21/h2-6,11,26H,7-10H2,1H3,(H2,23,24,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJYOBCUGMDKPBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)S(=O)(=O)C2=C(C=CC(=C2O)NC(=O)NC3=C(C(=CC=C3)F)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2FN3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.